molecular formula C19H22N2O3 B8567772 5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid

5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid

Cat. No.: B8567772
M. Wt: 326.4 g/mol
InChI Key: QMHQSGIKLZQKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid is a complex organic compound that features a benzoic acid core substituted with a piperazine ring and a phenylmethyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid is unique due to the presence of both the piperazine ring and the phenylmethyl ether group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C19H22N2O3/c1-20-9-11-21(12-10-20)16-7-8-18(17(13-16)19(22)23)24-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,23)

InChI Key

QMHQSGIKLZQKNJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium hydroxide (17.25 mg, 0.72 mmol) was added to a stirred solution of phenylmethyl 5-(4-methyl-1-piperazinyl)-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 39; 100 mg, 0.24 mmol) in a mixture of THF:water (3:1, 10 ml). The mixture was heated to reflux for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over magnesium sulphate, and concentrated to give a white solid. The product was purified using Comflash to yield the title compound. 50 mg.
Quantity
17.25 mg
Type
reactant
Reaction Step One
Name
phenylmethyl 5-(4-methyl-1-piperazinyl)-2-[(phenylmethyl)oxy]benzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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